molecular formula C7H13NO7S2 B12671107 S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine CAS No. 30892-74-1

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine

Cat. No.: B12671107
CAS No.: 30892-74-1
M. Wt: 287.3 g/mol
InChI Key: FUSRIFABMMOUAA-ROLXFIACSA-N
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Description

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a chemical compound with a molecular formula of C7H13NO5S. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structural features, which include a sulphonyl group and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine typically involves the reaction of L-cysteine with a sulphonylating agent. One common method is the reaction of L-cysteine with 2-chloroacetic acid under basic conditions to form the intermediate, which is then reacted with a sulphonyl chloride to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiol derivatives

    Substitution: Esters, amides

Scientific Research Applications

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine involves its interaction with various molecular targets and pathways. The sulphonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate redox reactions, contributing to its antioxidant properties. Specific pathways and targets include enzymes involved in oxidative stress response and cellular signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Carboxy-2-hydroxyethyl)homocysteine
  • S-(2-Carboxy-2-hydroxyethyl)cysteine

Uniqueness

S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is unique due to its specific structural features, such as the presence of both a sulphonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

30892-74-1

Molecular Formula

C7H13NO7S2

Molecular Weight

287.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)sulfonylmethylsulfanyl]propanoic acid

InChI

InChI=1S/C7H13NO7S2/c8-4(6(10)11)1-16-3-17(14,15)2-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1

InChI Key

FUSRIFABMMOUAA-ROLXFIACSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O

Origin of Product

United States

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